Stanozolol
Description
Properties
CAS No. |
10418-03-5 |
|---|---|
Molecular Formula |
C13H11BrN2 |
Origin of Product |
United States |
Chemical Synthesis and Derivative Research
Historical Synthetic Methodologies
Stanozolol (B1681124) was first synthesized by Clinton et al. in 1959. hmdb.ca Early synthetic routes to this compound and its intermediates often involved complex multi-step processes starting from natural steroidal precursors, such as diosgenin. patsnap.com These traditional methods typically included a series of reactions like ring opening, acylation, oxidation, hydrolysis, and elimination to form dienes. patsnap.com The dienes would then undergo further transformations, including oximation, Beckmann rearrangement, acid and alkali hydrolysis, and catalytic hydrogenation, to yield the desired this compound intermediate. patsnap.com While effective, these historical approaches could be lengthy and involve challenges related to product purity and the removal of impurities with similar polarities. patsnap.com
Contemporary Approaches to this compound Synthesis
Contemporary synthetic strategies for this compound aim for shorter routes, improved efficiency, and reduced environmental impact. One described method for synthesizing a key this compound intermediate, androstane-17alpha-methyl-17beta-hydroxyl-3-ketone, utilizes 4-androstenedione as a starting material. patsnap.com This approach involves a sequence of reactions including 3-site and 17-site keto-double-ketal formation, followed by 5-site ethylenic bond catalytic hydrogenation and subsequent hydrolysis of the 3-site and 17-site double-ketal to produce 5alpha-androstane-3,17-diketone. patsnap.com Further steps involve 3-site keto-double-etherification, 17-site Grignard addition, and final hydrolysis to yield the intermediate. patsnap.com This method is reported to be suitable for industrial large-scale production, offering advantages such as a short route, easy control of the production process, environmental friendliness, and low production cost, resulting in a compound with high purity (99.0% or greater by HPLC). patsnap.com
Synthesis of this compound Analogues for Research Purposes
The synthesis of this compound analogues is crucial for various research applications, particularly in understanding its metabolism and developing detection methods. These analogues often include hydroxylated or conjugated forms that mimic in vivo metabolites. For instance, the synthesis of PEGylated this compound conjugates has been explored to enhance water solubility and stability, suggesting potential for modified analogues in therapeutic research. nih.gov This involves conjugating this compound with polyethylene (B3416737) glycol (PEG) derivatives. nih.gov Analytical techniques such as RP-HPLC, ATR-FTIR, 1H NMR, elemental analysis, and MALDI-TOF/TOF are employed to characterize the synthesized conjugates, confirming their purity and structure. nih.gov
Production of Metabolite Standards and Labeled Compounds for Analytical Research
The production of this compound metabolite standards is essential for the development and validation of analytical methods used in areas like doping control. Due to the extensive metabolism of this compound, particularly hydroxylation and glucuronidation, the detection of metabolites is often more effective for proving exposure than detecting the parent compound. hmdb.caresearchgate.netdshs-koeln.deresearchgate.net
Research teams frequently synthesize these metabolite standards in-house when commercially unavailable. dshs-koeln.deuit.nonih.gov This includes the synthesis of various hydroxylated metabolites such as 3'-hydroxythis compound (B1257409), 4β-hydroxythis compound, 16α-hydroxythis compound, and 16β-hydroxythis compound, as well as glucuronidated metabolites like this compound-N-glucuronide and 17-epithis compound-N-glucuronide. dshs-koeln.deresearchgate.netuit.nonih.govtuwien.at Glucuronidation can be achieved through chemical synthesis using modified Königs–Knorr conditions or through in vitro synthesis utilizing human liver microsomes. dshs-koeln.deresearchgate.netiaea.org The synthesized standards are characterized using techniques such as NMR spectroscopy and mass spectrometry. uit.notuwien.at
Design and Synthesis of Haptens for Immunoanalytical Method Development
Immunoanalytical methods, such as ELISA, offer advantages in terms of speed, simplicity, and high throughput for detecting this compound and its metabolites in biological samples. csic.esresearchgate.net The development of these methods relies heavily on the design and synthesis of appropriate haptens that can elicit specific antibody responses. csic.esresearchgate.netresearchgate.netmdpi.comdntb.gov.ua
The design of the hapten, particularly the position of the linker attachment, is critical for directing the immune response and obtaining antibodies with desired recognition properties for both the parent compound and its metabolites. csic.esresearchgate.netresearchgate.netdntb.gov.ua For instance, a hapten with a spacer arm at the 17β-OH position was designed to expose the pyrazole (B372694) ring to the immune system, aiming for antibodies that recognize both this compound and its major urinary metabolite, 16β-hydroxy-stanozolol. researchgate.net
Synthesis of 17β-O-hemisuccinate of this compound
| Step | Reagents/Conditions | Product | Overall Yield |
| 1 | Methyl 4-chloro-4-oxobutyrate, 4-dimethylaminopyridine, CH₂Cl₂ | Intermediate (Acylated this compound) | - |
| 2 | NaOH, MeOH, Room Temperature, 72 hours | 17β-O-hemisuccinate of this compound | 55% researchgate.netmdpi.com |
This synthetic approach demonstrates the chemical strategies employed to create derivatives of this compound for specific research applications, such as the development of sensitive and selective immunoassays for its detection.
Metabolic Pathways and Metabolite Profiling in Experimental Systems
Phase I Metabolic Transformations
Phase I metabolism of stanozolol (B1681124) primarily involves the introduction or exposure of functional groups through reactions such as hydroxylation, reduction, and epimerization. These transformations increase the polarity of the molecule, preparing it for subsequent conjugation in Phase II.
Hydroxylation Reactions and Metabolite Identification
Hydroxylation is a major Phase I metabolic pathway for this compound, occurring at various positions on the steroid structure and the pyrazole (B372694) ring. Key hydroxylated metabolites identified in experimental systems include 3'-hydroxythis compound (B1257409), 4β-hydroxythis compound, and 16β-hydroxythis compound ugent.benih.govdshs-koeln.dehilarispublisher.com.
Research has identified hydroxylation at the C-3' position of the pyrazole ring as a significant metabolic event. 3'-hydroxythis compound is a prominent metabolite observed in human and animal urine ugent.behilarispublisher.com. Studies in rats have shown that the hydroxylation of this compound to 3'-hydroxythis compound is catalyzed by cytochrome P450 enzymes koreascience.kr.
Hydroxylation also occurs on the steroid ring structure. The 4β-hydroxythis compound metabolite has been identified in human urine and is considered one of the most abundant metabolites ugent.bedshs-koeln.de. Similarly, 16β-hydroxythis compound is a major metabolite detected in human and bovine urine ugent.behilarispublisher.com. Hydroxylation at the C16 position is a significant biotransformation in equine metabolism as well nih.gov. Other hydroxylation sites, such as C6, have also been reported in specific species like canines, where 6α-hydroxythis compound was identified as a major metabolite excreted as a glucuronide conjugate nih.govresearchgate.net.
The identification of these hydroxylated metabolites is typically achieved using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) ugent.bespandidos-publications.comdshs-koeln.de. These methods allow for the separation, detection, and structural characterization of the metabolites based on their mass spectral properties.
Interactive Table 1: Key Hydroxylated this compound Metabolites
| Metabolite Name | Hydroxylation Position(s) | Detection in Species |
| 3'-hydroxythis compound | C-3' (pyrazole ring) | Human, Animal (Cow, Rat) ugent.behilarispublisher.comkoreascience.kr |
| 4β-hydroxythis compound | C-4β (steroid ring) | Human, Animal ugent.bedshs-koeln.dehilarispublisher.com |
| 16β-hydroxythis compound | C-16β (steroid ring) | Human, Animal (Cow, Equine) ugent.behilarispublisher.com |
| 16α-hydroxythis compound | C-16α (steroid ring) | Human, Equine nih.govhilarispublisher.comnih.gov |
| 6α-hydroxythis compound | C-6α (steroid ring) | Canine nih.govresearchgate.net |
Reduction and Epimerization Processes
While hydroxylation is a primary Phase I reaction, reduction and epimerization processes also contribute to this compound metabolism. For instance, 17-epithis compound has been detected as a metabolite, particularly in the unconjugated fraction in human urine nih.gov. This suggests that epimerization at the C17 position can occur. Reduction reactions, although less extensively documented compared to hydroxylation, may also play a role in the metabolic fate of this compound.
Di-hydroxylated Metabolites and Other Oxygenated Species
Interactive Table 2: Examples of Di-hydroxylated this compound Metabolites
| Metabolite Name | Hydroxylation Positions | Detection in Species |
| 3',16α-dihydroxythis compound | C-3', C-16α | Human nih.gov |
| 4β,16α-dihydroxythis compound | C-4β, C-16α | Human nih.gov |
| 3',16β-dihydroxythis compound | C-3', C-16β | Human nih.gov |
| 4β,16β-dihydroxythis compound | C-4β, C-16β | Human nih.gov |
Phase II Conjugation Pathways
Phase II metabolism involves the conjugation of this compound and its Phase I metabolites with endogenous molecules, such as glucuronic acid and sulfate (B86663). These conjugation reactions significantly increase the water solubility of the compounds, promoting their excretion, primarily in urine mdpi.comupol.cz.
Glucuronidation (O-Glucuronides, N-Glucuronides)
Glucuronidation is a major Phase II metabolic pathway for this compound and its hydroxylated metabolites ugent.bemdpi.com. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of a glucuronic acid moiety to a suitable functional group on the substrate upol.cz. Both O-glucuronides and N-glucuronides of this compound and its metabolites have been identified.
Hydroxylated metabolites, such as 3'-hydroxythis compound and 16β-hydroxythis compound, are extensively excreted as glucuronide conjugates ugent.benih.gov. The formation of O-glucuronides occurs when the glucuronic acid is attached to a hydroxyl group.
In addition to O-glucuronides, N-glucuronides are also significant Phase II metabolites of this compound. These are formed through the conjugation of glucuronic acid to a nitrogen atom, such as those present in the pyrazole ring of this compound. 17-epithis compound-N-glucuronide has been identified as a long-term metabolite, detectable for extended periods after administration researchgate.netthermofisher.com. Studies using the Zebrafish Water Tank model have also produced STAN-O-Glucuronide and 17epi-STAN-N-Glucuronide nih.govresearchgate.net.
Glucuronide conjugates are typically the most abundant metabolites found in urine and are key targets in doping control analysis ugent.beresearchgate.netthermofisher.com. Enzymatic hydrolysis using β-glucuronidase is often employed in analytical procedures to cleave the glucuronide conjugate and release the Phase I metabolite for detection ugent.beresearchgate.net.
Interactive Table 3: Examples of this compound Glucuronide Metabolites
| Metabolite Name | Conjugation Type | Detection in Species |
| 3'-hydroxythis compound glucuronide | O-Glucuronide | Human, Animal ugent.bethermofisher.com |
| 16β-hydroxythis compound glucuronide | O-Glucuronide | Human, Animal nih.govresearchgate.net |
| This compound O-glucuronide | O-Glucuronide | Zebrafish nih.govresearchgate.net |
| This compound N-glucuronide | N-Glucuronide | Human thermofisher.comuit.no |
| 17-epithis compound-N-glucuronide | N-Glucuronide | Human, Zebrafish nih.govresearchgate.netthermofisher.com |
Sulfation (O-Sulfates, N-Sulfates)
Sulfation is another important Phase II metabolic pathway for this compound and its metabolites, catalyzed by sulfotransferases (SULTs) upol.cznih.gov. This process involves the transfer of a sulfonate group from the coenzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or nitrogenous group on the substrate upol.cz.
Interactive Table 4: this compound Sulfate Metabolites
| Metabolite Type | Conjugation Type | Detection in Species |
| Hydroxylated-sulfates | O-Sulfate | Zebrafish nih.govresearchgate.net |
| This compound sulfate metabolites (M-I to M-XI) | O-Sulfate and N-Sulfate | Human researchgate.netnih.gov |
In Vitro Models for Metabolic Research
In vitro models play a crucial role in studying the metabolic fate of this compound, offering controlled environments to identify metabolites and understand the enzymes involved. These models can complement in vivo studies and contribute to the identification of new or long-term metabolites researchgate.netthe-ltg.org.
Mammalian Liver Microsomal and S9 Fractions
Mammalian liver microsomes and S9 fractions are widely used in vitro systems for investigating drug metabolism, particularly phase I reactions mediated by cytochrome P450 (CYP) enzymes. Studies using equine liver microsomes and S9 fractions have demonstrated their ability to generate the major phase I metabolites observed following in vivo this compound administration nih.govresearchgate.netthe-ltg.org. Liver S9 fractions contain both microsomal and cytosolic enzymes, allowing for the study of both phase I and some phase II metabolic reactions.
Research using equine liver microsomes and S9 fractions has identified a large number of hydroxylated this compound metabolites the-ltg.org. Comparison between liver and lung S9 fractions in equines showed that the liver was the primary site of metabolic activity nih.gov. Enzyme inhibition studies using chemical inhibitors in equine liver microsomes suggested that an enzyme related to CYP2C8 may be involved in the production of 16-hydroxythis compound metabolites nih.gov.
In rat liver S9 fractions, the in vitro metabolism of this compound to 3'-hydroxythis compound has been confirmed and shown to be catalyzed by cytochrome P450 enzymes, with inhibitors like SKF-525A and 7,8-benzoflavone significantly decreasing the production of this metabolite koreascience.kr.
Data from in vitro studies using liver microsomes and S9 fractions highlight the complexity of this compound metabolism and the formation of numerous hydroxylated products.
Hepatocyte Primary Cultures
Studies using primary rat hepatocytes have investigated the effects of this compound exposure. While some studies focused on toxicity, they also indicate the interaction of this compound with these cells nih.gov. Research comparing the genotoxic effects of various sex steroids in primary cultures of rat and human hepatocytes reported consistent negative responses for this compound in inducing DNA repair in rat hepatocytes nih.gov. In human hepatocyte primary cultures, inconclusive responses were observed in some donors exposed to this compound nih.gov.
More recent advancements include the use of human liver spheroids in microfluidic cell culture chips ("organ-on-a-chip" technology) to simulate human physiology and assess long-term steroid metabolites genetechchina.com. This model has shown promise in predicting metabolic profiles, with observed glucurono-conjugated this compound metabolites closely matching those found in human urine genetechchina.com. The abundance of these metabolites in the chip media increased linearly over a period of up to 96 hours genetechchina.com.
Excretion Profiles of Metabolites in Experimental Models
Analysis of excretion profiles in experimental animal models provides crucial information about the metabolites formed in vivo and their elimination pathways. This compound is extensively metabolized, and little parent compound is typically excreted unchanged in urine anu.edu.auugent.be. Metabolites are primarily excreted as glucuronide and sulfate conjugates wikipedia.organu.edu.au.
In horses, metabolites of this compound have been detected in urine, including hydroxylated forms at positions C3, C4, C6, and C16 following oral administration hilarispublisher.com. 16β-hydroxythis compound has been identified as a major equine urinary metabolite after intramuscular injection hilarispublisher.comresearchgate.net. Other metabolites with additional hydroxylation have also been tentatively proposed hilarispublisher.com. The metabolization in horses indicates a rapid production of mono- and dihydroxylated metabolites, mainly present as glucuronides hilarispublisher.com.
Studies in cattle have also identified 16β-hydroxythis compound as a major metabolite in urine hilarispublisher.comresearchgate.net. Depending on the route of administration (oral or subcutaneous), differences in the identity of detected metabolites can be observed hilarispublisher.comresearchgate.net. Dihydroxy metabolites have also been detected in cattle urine researchgate.net.
In rats, major urinary metabolites of this compound are reported to include 3'-hydroxythis compound, 4β-hydroxythis compound, and 16β-hydroxythis compound, primarily excreted as glucuronide conjugates nih.govresearchgate.net. Studies in rats have quantified this compound and 3'-hydroxythis compound in urine and serum after administration, showing that 3'-hydroxythis compound can be present in higher concentrations than the parent compound in urine nih.gov.
In canine models (specifically greyhounds), the major phase I biotransformation identified was hydroxylation to 6α-hydroxythis compound, which was excreted as a glucuronide conjugate nih.govresearchgate.net. Other mono- and dihydroxy metabolites have also been detected in greyhound urine after both oral and intramuscular administration researchgate.net.
The excretion profiles across different species highlight the common theme of hydroxylation as a primary phase I metabolic step, followed by extensive phase II conjugation, mainly glucuronidation, for elimination. The specific positions of hydroxylation and the relative abundance of metabolites can vary between species and administration routes.
Molecular and Cellular Mechanisms of Action in Research Models
Cellular Signaling Pathway Modulation
PTEN/PI3K/AKT1 Pathway Activation and Expression Studies
Research using rat models has investigated the effects of stanozolol (B1681124) on the PTEN/PI3K/AKT1 signaling pathway, a crucial regulator of cell proliferation and survival. Studies have shown that this compound administration can lead to a significant decrease in the expression of the tumor suppressor protein phosphatase and tensin homolog (PTEN) in kidney tissue. dergipark.org.tristanbul.edu.trtrdizin.gov.tr Concurrently, increased mRNA levels of phosphatidylinositol 4,5-bisphosphate 3 kinase (PI3K) and protein kinase B (Akt1) have been observed in the kidneys of this compound-treated rats. dergipark.org.tristanbul.edu.trtrdizin.gov.tr This inverse relationship between PTEN and PI3K/AKT1 expression suggests that this compound may inhibit PTEN, subsequently leading to increased activity in the PI3K/AKT1 pathway. dergipark.org.tristanbul.edu.trtrdizin.gov.tr The PI3K/AKT1 pathway is known to be involved in anti-apoptotic mechanisms, and its increased activation is associated with cell cycle progression and inhibition of cell death. dergipark.org.tr PTEN typically acts as a negative regulator of the PI3K/AKT pathway. spandidos-publications.comnih.gov
Data from a study on this compound-treated rat kidneys illustrates these findings:
| Group | PTEN Reactivity (Immunohistochemistry) | Pten mRNA Expression | Pi3k mRNA Expression | Akt1 mRNA Expression |
| Control | Strong (+++) | |||
| Solvent Control | Strong (+++) | |||
| Steroid (this compound) | Weak | Significantly decreased (p<0.001) | Significantly increased (p<0.001) | Significantly increased (p<0.001) |
| Solvent-Exercise | Strong (+++) | |||
| Steroid-Exercise | Moderate | Increased (p<0.05) | Decreased (p<0.05) | Decreased (p<0.05) |
Note: mRNA expression changes are relative to control and other groups as indicated in the source. dergipark.org.tristanbul.edu.trtrdizin.gov.tr
This research suggests a potential link between this compound use and alterations in a key cellular survival pathway, which could have implications for cellular processes. dergipark.org.tristanbul.edu.trtrdizin.gov.tr
Telomerase Activity and Telomerase Reverse Transcriptase (TERT) Expression
Studies investigating the effects of this compound on telomerase activity and the expression of telomerase reverse transcriptase (TERT), a catalytic subunit of telomerase, have been conducted in rat liver tissue. Telomerase plays a role in cellular aging and tumorigenesis. nih.govspandidos-publications.com Research has shown that this compound administration can significantly increase TERT gene expression in rat livers. nih.gov Telomerase activity was also found to be increased in the liver tissue of this compound-treated rats. nih.govresearchgate.net PTEN is reported to be involved in the downregulation of telomerase activity through the regulation of TERT. spandidos-publications.comnih.gov Although one study found no significant alterations in PTEN expression levels with this compound treatment in rat livers, the increase in TERT expression was observed. spandidos-publications.comnih.gov
Data on TERT gene expression in rat liver tissue:
| Group | TERT Gene Expression |
| Control | |
| Exercise | Reduced (71.0% vs Control) nih.gov |
| This compound | Increased (160% vs Control) nih.gov |
| This compound+Exercise | Restricted increase (68.0% vs this compound group) nih.gov |
Note: Percentage changes are relative to the control group unless otherwise specified. nih.gov
These findings indicate that this compound can influence telomerase activity and TERT expression in research models. nih.govspandidos-publications.comresearchgate.net
Pro- and Anti-apoptotic Mechanism Research
Research has explored the impact of this compound on apoptotic mechanisms in different tissues. In rat cardiac tissue, this compound administration has been shown to trigger apoptosis, as indicated by increased TUNEL assay staining and cytochrome-c immunohistochemical staining intensity. nih.gov This suggests that this compound can induce programmed cell death in cardiac cells in this model. The PTEN/PI3K/AKT1 pathway, which can be modulated by this compound, is known to be involved in regulating apoptosis, with AKT1 having anti-apoptotic effects. dergipark.org.tr Conversely, the inhibition of the PTEN/PI3K/AKT1 pathway is associated with inducing apoptosis. dergipark.org.tr Another study in rats exposed to this compound investigated markers of the apoptotic pathway in heart tissue, finding that this compound exposure influenced gene expression of markers such as cytochrome-c and caspase-9. researcher.life
Extracellular Matrix and Protein Synthesis Research
Collagen Synthesis Stimulation and Gene Upregulation (e.g., TGF-beta1)
Studies have demonstrated that this compound can stimulate collagen synthesis in research models. In cultures of adult human dermal fibroblasts, this compound enhanced collagen synthesis in a dose-dependent manner. nih.govresearchgate.net This effect was accompanied by a significant increase in the mRNA levels of alpha1 (I) and alpha1 (III) procollagen. nih.govresearchgate.net Furthermore, this compound upregulated the mRNA and peptide levels of transforming growth factor-beta1 (TGF-beta1) to a similar extent. nih.govresearchgate.net The stimulatory effects of this compound on collagen synthesis were largely attributed to TGF-beta1, as blocking TGF-beta1 activity or using fibroblasts from TGF-beta1 knockout mice inhibited this effect. nih.govresearchgate.net Research also suggests this compound's ability to increase collagen production mediated by TGF-beta1 may be relevant in the context of degenerative disorders affecting tissues like cartilage. google.com
Data on the effect of this compound on collagen synthesis and related factors in human dermal fibroblasts:
| Treatment | Fibroblast Replication | Collagen Synthesis | alpha1(I) Procollagen mRNA | alpha1(III) Procollagen mRNA | TGF-beta1 mRNA | TGF-beta1 Peptide |
| This compound | No effect (p = 0.764) nih.gov | Enhanced (p < 0.01) nih.gov | Increased (by 2-fold) nih.gov | Increased (by 2-fold) nih.gov | Upregulated (p < 0.001) nih.govresearchgate.net | Upregulated (p < 0.001) nih.gov |
| Testosterone | No stimulation nih.gov | No increase researchgate.net |
Note: Effects are compared to control unless otherwise specified. nih.govresearchgate.net
These findings highlight this compound's capacity to influence extracellular matrix components through mechanisms involving collagen synthesis and TGF-beta1 signaling. nih.govresearchgate.netgoogle.com
Muscle Protein Synthesis Research
The effects of this compound on muscle protein synthesis have been investigated in research models, particularly in rats. Studies have shown that this compound can increase muscle protein synthesis. bioscientifica.comnih.gov In female rats, administration of this compound led to an increased skeletal muscle growth rate and an increase in muscle protein synthesis. bioscientifica.comnih.gov This anabolic action on muscle protein synthesis was linked to an increased RNA concentration without a change in the rate of protein synthesis per unit RNA. bioscientifica.comnih.gov this compound has also demonstrated an anticatabolic action, inhibiting the reduction of muscle RNA activity induced by corticosterone (B1669441) in male rats, which contributed to better-maintained muscle protein synthesis. bioscientifica.comnih.gov This effect involved a reversal of the corticosterone-induced reduction of the rate of protein synthesis per unit RNA. bioscientifica.comnih.gov In both anabolic and anticatabolic contexts, this compound influenced muscle protein synthesis without apparent effects on protein degradation in these rat models. bioscientifica.comnih.gov
In Vitro Chondrocyte Studies and Inflammatory Mediator Inhibition
In vitro studies using chondrocytes have provided insights into this compound's potential anti-inflammatory effects on articular tissues. Research using equine chondrocytes, both normal and stimulated with interleukin-1β (IL-1β) to mimic an inflammatory environment, demonstrated that this compound treatment reduced the gene expression of several pro-inflammatory and catabolic mediators. d-nb.infonih.govresearchgate.netnih.gov
Specifically, this compound treatment led to a decrease in the gene expression of matrix metalloproteinase (MMP)-13, MMP-1, interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) in both normal and IL-1β-treated chondrocytes. d-nb.infonih.govresearchgate.netnih.gov Additionally, this compound reduced ADAMTS4 gene expression in normal chondrocytes. d-nb.inforesearchgate.net These findings support the hypothesis that this compound possesses anti-inflammatory properties and can inhibit the production of pro-inflammatory mediators in chondrocytes. d-nb.infonih.govresearchgate.net
Studies have also indicated that this compound can reduce apoptosis in equine chondrocytes in vitro by stimulating IGF-1 production and decreasing nitric oxide production. isvma.org The inhibition of nitric oxide production in chondrocyte cell cultures stimulated with this compound was statistically greater than in control cultures, with activity comparable to or superior to known anti-inflammatories like hydrocortisone (B1673445) and dexamethasone. google.com Furthermore, chondrocyte cultures stimulated with this compound synthesized significantly larger amounts of IGF-1 compared to control and other tested compounds. google.com
However, in the in vitro equine chondrocyte model, there was no evidence to suggest that this compound had an anabolic effect through the upregulation of genes such as SOX-9, COL2A1, and aggrecan. d-nb.infonih.govresearchgate.net
In Vitro Chondrocyte Study Findings (Equine Chondrocytes)
| Treatment Group | Gene Expression Reduced by this compound |
| Normal Chondrocytes | MMP-13, MMP-1, IL-6, COX-2, ADAMTS4 |
| IL-1β-Stimulated Chondrocytes | MMP-13, MMP-1, IL-6, COX-2 |
Erythropoiesis Stimulation at the Cellular Level
This compound has been shown to impact erythropoiesis, the process of red blood cell production. patsnap.comdroracle.ai At the cellular level, this compound's mechanism involves stimulating the release of erythropoietin (EPO), a hormone that promotes the formation of red blood cells in the bone marrow. patsnap.com
Research in a murine model of immune-mediated bone marrow failure indicated that this compound could enhance the secretion of erythropoietin and the expression of the erythropoietin receptor in bone marrow mononuclear cells. nih.govnih.govresearchgate.net While in vitro experiments with bone marrow cells and K562 cell lines did not show a direct hematopoiesis-stimulating effect of this compound on progenitor cells, in vivo studies in mice demonstrated that this compound treatment resulted in higher serum erythropoietin levels and increased erythropoietin receptor levels in bone marrow mononuclear cells compared to other treatment groups. nih.govnih.govresearchgate.net This suggests an indirect mechanism of action on erythropoiesis, potentially mediated through increased EPO signaling.
This compound's mechanism of action related to erythropoiesis is also described as enhancing 5α and 5β hydroxysteroid levels through the body's metabolism, acting on the kidney as a target organ, which results in increased erythropoiesis. e-century.us It is also suggested to increase the sensitivity of red blood cells to erythropoiesis. e-century.us
Advanced Analytical Methodologies for Stanozolol Detection and Characterization in Research
Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is fundamental to the accurate detection and characterization of stanozolol (B1681124) and its metabolites in research. These procedures aim to isolate the target analytes from complex matrices, remove interfering substances, and concentrate the analytes to achieve lower detection limits. Various techniques have been developed and applied to diverse sample types, including urine, hair, and liver. ugent.beresearchgate.netresearchgate.netkingston.ac.uk
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used technique for the extraction and purification of this compound and its metabolites from biological samples. ugent.beresearchgate.netthermofisher.combioline.org.brnih.gov SPE utilizes a solid stationary phase to selectively retain analytes while unwanted matrix components are washed away. The retained analytes are then eluted using a suitable solvent. Different types of SPE cartridges, such as amino (NH2) and mixed-mode phases, have been employed to optimize the extraction efficiency for this compound and its hydroxylated and conjugated metabolites, which have varying polarities. nih.govrivm.nl For instance, an optimized mixed-mode SPE method has been shown to reduce matrix interference and achieve satisfactory extraction efficiency (74% to 81%) for this compound and its metabolites (3'-OH-stanozolol, 4β-OH-stanozolol, and 16β-OH-stanozolol) in human urine, with limits of detection ranging from 0.1 to 0.25 ng mL⁻¹. nih.gov Online SPE methods coupled with high-resolution mass spectrometry have also been developed, offering simplified and rapid sample preparation with minimal manual steps, achieving high accuracy and sensitivity for this compound-N-glucuronides in urine. researchgate.net
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is another common sample preparation technique used for isolating this compound and its metabolites. ugent.beresearchgate.netupb.ronih.gov This method involves partitioning the analytes between two immiscible liquid phases based on their differential solubilities. LLE is often used in conjunction with other techniques like SPE to enhance sample clean-up and analyte concentration. upb.roresearchgate.net For example, a procedure involving consecutive SPE and LLE steps has been established for the determination of this compound and its metabolites in human urine, demonstrating efficient removal of interfering matrix components. researchgate.net LLE using solvents like pentane (B18724) has also been successfully applied for the extraction of this compound from aqueous matrices, such as environmental water samples, achieving low detection limits. nih.govresearchgate.net
Immunoaffinity Chromatography (IAC)
Immunoaffinity chromatography (IAC) offers a highly selective approach for the extraction of this compound and its metabolites. ugent.beresearchgate.netbioline.org.br This technique utilizes antibodies specific to this compound or its metabolites immobilized on a solid support to selectively capture the target analytes from a complex matrix. IAC provides excellent clean-up, significantly reducing matrix effects and improving the sensitivity and specificity of subsequent detection methods. dshs-koeln.de IAC has been used for the purification of this compound metabolites from urine samples prior to analysis by techniques like GC/HRMS, enhancing the confirmation analysis. dshs-koeln.de
Microextraction Techniques
Microextraction techniques represent a move towards miniaturized and more environmentally friendly sample preparation methods. These techniques require smaller sample volumes and reduced solvent consumption compared to traditional SPE and LLE. While the search results specifically mention liquid-phase microextraction (LPME) in the context of steroid hormones, including this compound metabolites, detailed research findings on electromembrane extraction (EME) for this compound were not prominently featured in the provided snippets. helsinki.fitandfonline.com LPME has been explored for the analysis of anabolic androgenic steroids, including this compound metabolites, in urine, allowing for simultaneous filtration, extraction, enrichment, and derivatization in a single step for GC/MS analysis. helsinki.fi
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound and its metabolites from each other and from any remaining matrix components after sample preparation. These separated analytes are then typically introduced into a detector, most commonly a mass spectrometer, for identification and quantification.
Gas Chromatography (GC)
Gas chromatography (GC) is a well-established technique for the separation of volatile and semi-volatile compounds like this compound and its metabolites, particularly when coupled with mass spectrometry (MS). researchgate.netresearchgate.netthermofisher.comwikidoc.orgnih.govresearchgate.netmdpi.com However, this compound itself is noted to have poor gas chromatographic behavior, making the detection of its metabolites, which are often present at higher concentrations and for longer periods, a primary focus in GC-based research. ugent.beresearchgate.netspandidos-publications.comresearchgate.net Prior to GC analysis, this compound and its metabolites often require derivatization, typically silylation to form trimethylsilyl (B98337) (TMS) derivatives, to improve their volatility and chromatographic properties. researchgate.netresearchgate.net GC is frequently coupled with various types of mass spectrometers, including low-resolution MS (LRMS), high-resolution MS (HRMS), and tandem MS (MS/MS or MS/MS), to provide structural information and enhance detection sensitivity and specificity. spandidos-publications.combioline.org.brnih.govdshs-koeln.de GC-MS in selected ion monitoring (SIM) mode has been used for the quantitative determination of this compound and its metabolites in urine, achieving detection limits in the ng/mL range. researchgate.net The combination of GC with HRMS, such as Orbitrap MS, has demonstrated improved sensitivity and reduced matrix interference for the detection of this compound and its metabolites in urine. nih.gov
Table 1: Summary of Selected Analytical Methods for this compound and Metabolites in Research
| Sample Matrix | Sample Preparation Method(s) | Chromatographic Technique | Detection Technique | Analytes Targeted | Key Findings / Performance | Source Index |
| Urine | SPE, LLE | GC | MS | This compound, 3'-OH-stanozolol | Detection limit ~1 ng/mL for both; Maximum excretion rates observed. | researchgate.net |
| Urine | SPE, LLE, IAC | GC | HRMS, MS/MS | 3'-OH-stanozolol, 4β-OH-stanozolol | IAC improves sensitivity and specificity; GC/HRMS and GC/MS/MS are common. | spandidos-publications.comupb.rodshs-koeln.de |
| Urine | Mixed-mode SPE | GC | Orbitrap HRMS | This compound, 3'-OH-stanozolol, 4β-OH-stanozolol, 16β-OH-stanozolol | Reduced matrix interference; Extraction recovery 74-81%; LOD 0.1-0.25 ng/mL. | nih.gov |
| Urine | Dilute-and-inject, SPE | LC | MS/MS (HRMS) | This compound glucuronides (1'N-, 2'N-), 17-epithis compound-N-glucuronide | Direct analysis feasible; SPE for confirmation; Detection up to 28 days for 17-epithis compound-N-glucuronide. | thermofisher.comresearchgate.net |
| Urine | SPE, LLE | LC | ESI-MS/MS | 16β-OH-stanozolol, 4β-OH-stanozolol | Rapid and simple preparation; LOD 0.1-0.2 ng/mL; Recoveries 5-38%. | researchgate.net |
| Aqueous (Water) | LLE (pentane) | LC | MS/MS | This compound, 3'-hydroxythis compound (B1257409) | Efficient extraction from water; Detection limits as low as 0.25 pg/mL for this compound. | kingston.ac.uknih.govresearchgate.net |
| Hair | Not specified in detail | LC | MS/MS | This compound, 3'-hydroxythis compound | Methods developed for detection in hair samples; Detection limits in pg/mg range. | kingston.ac.uk |
Detailed Research Findings:
Research has shown that the metabolic profile of this compound is complex, with numerous mono- and dihydroxylated metabolites being produced, primarily excreted in urine as glucuronide conjugates. ugent.beresearchgate.net Studies utilizing GC-MS have identified key metabolites such as 3'-OH-stanozolol, 4β-OH-stanozolol, and 16β-OH-stanozolol in human and animal urine. ugent.bedshs-koeln.de The detection window for these metabolites is significantly longer than that of the parent compound, making them crucial targets for long-term detection of this compound misuse. ugent.bespandidos-publications.com For instance, 17-epithis compound-N-glucuronide has been detected in urine up to 28 days post-administration. thermofisher.com The choice of analytical technique, particularly the ionization mode in mass spectrometry (e.g., ESI vs. APCI), can influence the identification and detection of different metabolites. ugent.behilarispublisher.com Furthermore, research into microextraction techniques like LPME is exploring ways to simplify and expedite the sample preparation process for GC/MS analysis of this compound metabolites. helsinki.fi
Liquid Chromatography (LC, UPLC)
Liquid Chromatography (LC), including Ultra-Performance Liquid Chromatography (UPLC), plays a crucial role in separating this compound and its metabolites from complex biological matrices prior to detection. LC-based methods offer advantages such as the ability to directly analyze phase II metabolites, like glucuronides and sulfates, without requiring extensive derivatization steps, which are often necessary for gas chromatography. ugent.beresearchgate.netugent.be UPLC, with its enhanced chromatographic resolution and speed, further improves the efficiency of these separations. nih.govuit.no
Research has demonstrated the effectiveness of LC coupled with various detection methods for analyzing this compound and its metabolites in matrices such as human urine, animal urine, and environmental water samples. researchgate.netkingston.ac.ukresearchgate.netresearchgate.netnih.gov Sample preparation techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed before LC analysis to concentrate the analytes and remove interfering substances. researchgate.netugent.beresearchgate.netdshs-koeln.de Online SPE coupled with LC-HRMS/MS has been developed for highly sensitive and fast analysis of this compound-N-glucuronides in human urine, requiring minimal manual sample preparation. researchgate.net
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) is the cornerstone of this compound detection and characterization in research, providing sensitive and specific identification of the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns. Various MS techniques, often coupled with chromatography, are utilized.
Gas Chromatography-Mass Spectrometry (GC-MS, GC-HRMS, GC-MS/MS, GC-Orbitrap HRMS)
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been a standard technique for detecting this compound metabolites, often requiring derivatization to improve their volatility and chromatographic behavior. researchgate.netugent.beresearchgate.net While effective, GC-MS can face challenges with low urinary excretion levels and matrix interference. researchgate.netresearchgate.netnih.gov
More advanced GC-MS techniques, such as GC-High-Resolution Mass Spectrometry (GC-HRMS) and GC-tandem Mass Spectrometry (GC-MS/MS), offer improved sensitivity and specificity. GC/HRMS, particularly when combined with effective sample purification like immunoaffinity chromatography, enhances the confirmation analysis of this compound metabolites such as 3'-hydroxythis compound and 4β-hydroxythis compound. nih.govdshs-koeln.despandidos-publications.comresearchgate.net GC-MS/MS methods have also been developed for the simultaneous detection of numerous anabolic steroids, including this compound metabolites, in various samples. researchgate.netresearchgate.net
Recent research highlights the application of GC-Orbitrap High-Resolution Mass Spectrometry (GC-Orbitrap HRMS) for monitoring this compound misuse in human urine. nih.govresearchgate.netresearchgate.net This technique, combined with optimized mixed-mode SPE, has shown reduced matrix interference, satisfactory extraction efficiency, and high sensitivity for detecting this compound and its metabolites (3'-OH-stanozolol, 4β-OH-stanozolol, and 16β-OH-stanozolol) with limits of detection ranging from 0.1 to 0.25 ng/mL. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, LC-Q-HRMS, LC-Q-TOF-MS, UPLC-MS-MS, UPLC-Q-TOF-MS)
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its hyphenated techniques are widely used for this compound research, offering direct analysis of polar metabolites without derivatization. researchgate.netugent.beugent.be LC-MS/MS is a prevalent method for detecting this compound and its metabolites in various matrices, including urine and environmental water. researchgate.netkingston.ac.ukresearchgate.netresearchgate.netnih.govnih.gov This approach allows for the determination of this compound and metabolites like 16β-OH-stanozolol and 4β-OH-stanozolol in human urine with low detection limits. researchgate.net
Advanced LC-MS techniques, such as LC-Quadrupole-High-Resolution Mass Spectrometry (LC-Q-HRMS) and LC-Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS), provide high resolution and accurate mass measurements, significantly improving the selectivity and confidence in metabolite identification. researchgate.netwada-ama.orgresearchgate.net UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) and Q-TOF-MS (UPLC-Q-TOF-MS) are employed for sensitive detection and tentative structure elucidation of this compound metabolites, including those hydroxylated in the N-ring and 4-hydroxy-stanozolol metabolites. nih.govuit.no These methods facilitate the detection of numerous phase I and phase II metabolites, expanding the analytical possibilities for detecting this compound misuse. nih.gov
High-Resolution Accurate-Mass (HRAM) Mass Spectrometry Applications
High-Resolution Accurate-Mass (HRAM) mass spectrometry, often implemented in Orbitrap or Q-TOF mass analyzers, is increasingly applied in this compound research for its ability to provide precise mass measurements, enabling confident identification of analytes and differentiation from interfering substances. ugent.beresearchgate.netwada-ama.orgthermofisher.comnih.govlabrulez.comresearchgate.net LC-HRAM-MS methods, such as those utilizing Orbitrap or Q-TOF systems, are valuable for screening and identifying this compound metabolites, including glucuronide conjugates. researchgate.netwada-ama.orgthermofisher.comnih.gov The high mass accuracy allows for retrospective analysis of data to potentially identify previously unknown metabolites. researchgate.netwada-ama.org Direct analysis of glucuronic acid conjugates of this compound in urine using LC-HRAM-MS has been demonstrated to be effective in sports anti-doping testing. thermofisher.com
Precursor Ion Scan (PrecIS) and Selected Reaction Monitoring (SRM) Development
Precursor Ion Scan (PrecIS) and Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), are targeted MS acquisition modes used for sensitive and specific detection of this compound and its metabolites. PrecIS involves scanning for precursor ions that produce a specific product ion characteristic of the target analytes. This approach has been studied for the detection of urinary this compound metabolites, using characteristic product ions to identify metabolites with specific structural features. nih.gov
SRM/MRM is a highly sensitive technique where specific precursor ions and their characteristic fragment ions are monitored. This method is widely used for the quantitative analysis of this compound and its metabolites in various matrices. researchgate.netresearchgate.netresearchgate.net The information obtained from product ion spectra, including those from PrecIS experiments, is used to develop and optimize SRM methods for the detection and confirmation of this compound metabolites. nih.gov A novel HPLC-MRM strategy has been developed to discover unknown and long-term metabolites of this compound by utilizing characteristic fragment ions and speculating precursor ions based on metabolic reactions. nih.gov
Immunoanalytical Method Development (e.g., ELISA)
Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be used for the initial screening of this compound in biological samples due to their high throughput and relatively lower cost compared to chromatographic-mass spectrometric methods. These methods utilize antibodies that bind specifically to this compound or its metabolites. While not as specific as MS-based methods, a positive result from an immunoassay can indicate the potential presence of this compound, prompting further confirmation analysis using more specific techniques like GC-MS or LC-MS. Immunoaffinity chromatography (IAC) is also used as a sample purification step in conjunction with GC-HRMS for enhanced detection of this compound metabolites. researchgate.netdshs-koeln.deresearchgate.net
Method Validation and Performance Metrics in Research Settings (Limits of Detection, Recovery, Sensitivity, Specificity)
Method validation is a crucial step in ensuring the reliability and accuracy of analytical procedures used for detecting this compound and its metabolites in research. Key performance metrics evaluated during validation include limits of detection (LOD), recovery, sensitivity, and specificity. dshs-koeln.descielo.br
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed techniques, with LC-MS/MS often offering advantages in terms of lower LODs and expanded metabolite identification capabilities. ugent.beresearchgate.netthermofisher.com
Research studies have reported varying validation parameters depending on the matrix and the specific analytical method used. For instance, a GC/MS method for this compound and 3′-hydroxythis compound in urine reported a detection limit of approximately 1 ng/mL for both steroids. researchgate.net Another study using LC-MS/MS for this compound and its metabolites 16β-OH-stanozolol and 4β-OH-stanozolol in human urine achieved detection limits of 0.1, 0.2, and 0.2 ng/mL, respectively, with recoveries ranging from 5 to 38%. researchgate.net
More recent advancements in LC-MS/MS, particularly using high-resolution mass spectrometry (HRMS), have enabled even lower limits of identification (LOI). An online solid-phase extraction (SPE) method coupled with HPLC-HRMSMS for this compound-N-glucuronides in urine reported an LOI of 75 pg/mL, with accuracy between 87.1% and 102.1% and precision (CV) ranging from 3.1% to 7.8%. researchgate.netuit.no Another method utilizing GC-Orbitrap high-resolution MS combined with optimized mixed-mode SPE for this compound and its metabolites in human urine showed extraction recoveries of 74% to 81% and LODs from 0.1 to 0.25 ng/mL. nih.gov
Specificity is evaluated by analyzing blank matrix samples to ensure the absence of interfering signals at the expected retention times of the analytes. dshs-koeln.derivm.nl Methods are developed to minimize matrix interference, which can be a significant challenge, especially with techniques like GC-MS. hmdb.canih.gov Sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and immunoaffinity chromatography (IAC) are employed to clean up samples and concentrate analytes, thereby improving sensitivity and specificity. ugent.beresearchgate.net
The reproducibility and accuracy of methods are assessed through intra-day and inter-day precision studies. Acceptable variability limits are typically set, for example, a coefficient of variation (CV) not exceeding 15%, except at the limit of quantitation where it may be up to 20%. scielo.brkingston.ac.uk
Here is a summary of some reported validation parameters:
| Method | Matrix | Analyte(s) | LOD/LOI | Recovery (%) | Precision (CV%) | Specificity |
| GC/MS | Urine | This compound, 3′-hydroxythis compound | ~1 ng/mL | Not specified | Not specified | Not specified |
| LC-MS/MS | Urine | This compound, 16β-OH-stanozolol, 4β-OH-stanozolol | 0.1, 0.2, 0.2 ng/mL | 5-38 | Not specified | Evaluated |
| HPLC-HRMSMS (Online SPE) | Urine | This compound-N-glucuronides | 75 pg/mL (LOI) | Not specified | 3.1-7.8 | Good |
| GC-Orbitrap HRMS (Mixed-mode SPE) | Urine | This compound, Metabolites | 0.1-0.25 ng/mL | 74-81 | Not specified | Satisfactory |
| LC-MS/MS | Hair | This compound, 3′-hydroxythis compound | 0.125, 0.25 pg/mg | Satisfactory | Satisfactory | Specific |
| UPLC-MS-MS | Hair | This compound | Not specified | Not specified | Evaluated | Specific |
| TLC-densitometry | Not specified | This compound | 1.6 ng/spot (LOD) | Evaluated | Evaluated | Specific |
Detection of this compound and Metabolites in Diverse Biological Matrices (Urine, Hair, Liver Tissue, Synovial Fluid)
The detection of this compound and its metabolites in various biological matrices is crucial for understanding its distribution, metabolism, and elimination in research subjects, as well as for forensic and anti-doping purposes. Different matrices offer varying detection windows and provide complementary information. ugent.beresearchgate.net
Urine: Urine is the most common matrix for this compound detection, particularly in doping control, due to the excretion of numerous metabolites. ugent.beresearchgate.netnih.gov this compound is rapidly metabolized, and the parent compound is found in urine at low concentrations. ugent.behmdb.ca Therefore, research primarily focuses on detecting its hydroxylated and conjugated metabolites, such as 16β-hydroxythis compound, 3′-hydroxythis compound, and 4β-hydroxythis compound, which are excreted mainly as glucuronides. ugent.berivm.nlnih.govdshs-koeln.de Enzymatic hydrolysis is often performed to cleave these conjugates prior to extraction and analysis. ugent.beresearchgate.net Advanced techniques like LC-MS/MS and GC-MS are routinely used, with newer HRMS methods offering increased sensitivity, allowing detection of metabolites like 3′-hydroxythis compound glucuronide at very low concentrations. researchgate.netthermofisher.comnih.gov Long-term metabolites, such as this compound-N-glucuronide and 17-epithis compound-N-glucuronide, have been identified, significantly extending the detection window in urine for up to 28 days. researchgate.netthermofisher.comuit.no
Hair: Hair analysis provides a longer detection window compared to urine, offering insights into chronic exposure. ugent.benih.gov this compound and its metabolites can be detected in hair for extended periods after administration. ugent.bemdpi.com Research has shown that this compound can be incorporated into hair, with preferential distribution in pigmented hair due to its basic nature. ugent.benih.gov Methods involving digestion of hair samples, followed by extraction and analysis using techniques like GC-MS and LC-MS/MS, have been developed and validated for detecting this compound and metabolites like 3′-hydroxythis compound in hair. researchgate.netnih.govmdpi.comnih.gov Reported concentrations of this compound in hair vary depending on the dose, administration route, and the specific hair region analyzed. ugent.benih.govoup.com Studies in rats have detected this compound and 3′-hydroxythis compound in hair, with reported average concentrations of 70.18 ± 22.32 pg/mg and 13.01 ± 3.43 pg/mg, respectively, after repeated administration. kingston.ac.uk
Liver Tissue: The liver is a primary site of this compound metabolism. Research in animals has shown that this compound and its metabolites, including 16β-hydroxythis compound and 3′-hydroxythis compound, can be detected in liver tissue using techniques like LC-MS. ugent.bespandidos-publications.comnih.govnih.gov The concentrations of the parent compound and its metabolites in liver can depend on the time elapsed between administration and sample collection. ugent.beresearchgate.net Liver tissue analysis can be particularly relevant in veterinary medicine and forensic investigations.
Synovial Fluid: Research into the presence and effects of this compound in synovial fluid, particularly in the context of intra-articular administration, has been conducted in animal models. Studies in horses and sheep have involved the collection and analysis of synovial fluid to evaluate the local effects of this compound administration. isvma.orgresearchgate.netresearchgate.net While the primary focus of some of these studies is on the therapeutic effects and changes in synovial fluid characteristics, analytical methods would be required to confirm the presence and concentration of this compound and its metabolites in this matrix. Research in horses administered this compound intra-articularly detected the drug in systemic circulation relatively quickly, but its detection time in synovial fluid itself in these specific studies was not explicitly detailed in the provided information. isvma.org However, studies investigating the effects of this compound on chondrocytes (cartilage cells) often involve analyzing gene expression in the presence of this compound, indicating the relevance of this compound in the joint environment. nih.govd-nb.info
The detection of this compound and its metabolites across these diverse matrices highlights the comprehensive analytical approaches required for its study in various research contexts.
Future Directions in Stanozolol Chemical and Biochemical Research
Novel Metabolite Identification via Metabolomics and Non-Targeted Screening
The extensive hepatic biotransformation of stanozolol (B1681124) results in numerous metabolites, which are often the primary targets for detection in biological samples due to the low urinary excretion of the parent compound. wikipedia.org While many metabolites have been identified, the application of advanced metabolomics and non-targeted screening approaches holds significant promise for discovering novel or previously uncharacterized this compound metabolites. anu.edu.aumdpi.com
Metabolomics, the comprehensive study of all metabolites in a biological system, coupled with non-targeted screening using high-resolution mass spectrometry (HRMS), allows for the detection and identification of a wide range of compounds without predefining specific targets. anu.edu.aumdpi.com This is particularly valuable for this compound, where complex metabolic pathways can lead to unexpected or low-abundance metabolites that may serve as long-term markers of exposure. nih.govresearchgate.net
Studies have already demonstrated the utility of metabolomics strategies and statistical data analysis in excretion studies after this compound administration to identify new metabolites. wada-ama.org For example, research has led to the identification of this compound-N-glucuronide and 17-epithis compound-N-glucuronide as new long-term metabolites detectable for extended periods post-administration. researchgate.netthermofisher.comuit.no Future research will likely involve the continued application of these techniques to explore a wider array of biological matrices and identify metabolites that could improve detection windows and provide further insights into this compound's metabolic fate. The use of computational tools, such as deconvolution algorithms and in silico fragmentation, in conjunction with HRMS data, will further facilitate the exhaustive profiling of metabolic contents. mdpi.com
Advances in Analytical Instrumentation and Automation for High-Throughput Research
The demand for sensitive, specific, and high-throughput analytical methods for this compound and its metabolites is continuously growing, particularly in areas like doping control and forensic analysis. spectroscopyonline.com Advances in analytical instrumentation and automation are crucial for meeting these demands and enabling high-throughput research.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) or GC/HRMS are established techniques for this compound analysis. spectroscopyonline.comresearchgate.netspandidos-publications.com However, future directions involve the further refinement and automation of these methods, as well as the exploration of newer technologies. Ultra-high-performance liquid chromatography-tandem high-resolution mass spectrometry (UHPLC-HRMS) instruments are increasingly important, allowing for improved sensitivity and expanded metabolite identification. anu.edu.auresearchgate.net
Automation plays a key role in increasing sample throughput and reducing manual intervention. Automated solid-phase extraction (SPE) procedures coupled with LC-HRMS, for instance, have been developed and optimized for the direct analysis of phase II metabolites like this compound glucuronides, saving time and resources by eliminating the need for enzymatic hydrolysis. uit.no High-throughput analyzers capable of processing large volumes of samples with minimal manual intervention are becoming more prevalent in various analytical fields, and their application to this compound research will enhance productivity and accuracy. skalar.comumich.edu The integration of robotics and advanced software for data acquisition and processing will be central to future high-throughput strategies in this compound analysis.
Deeper Elucidation of Molecular Interaction Mechanisms
While it is known that this compound binds to androgen receptors and can influence gene expression, a deeper and more comprehensive understanding of its molecular interaction mechanisms is an ongoing area of research. patsnap.com Future studies aim to unravel the intricate details of how this compound interacts with various cellular targets and signaling pathways.
Research has indicated that this compound can modulate gene expression, inhibit the glucocorticoid receptor, enhance nitrogen retention, and stimulate erythropoiesis. patsnap.com It has also been shown to influence the production of prostaglandins (B1171923) and matrix metalloproteinases in fibroblasts and potentially play a role in bone cell proliferation. nih.govnih.gov Further investigation is needed to fully elucidate the downstream effects of these interactions and their implications at the cellular and tissue levels.
Studies are exploring this compound's potential mechanisms in specific conditions, such as degenerative joint disease, where its anabolic and anti-catabolic properties are being investigated. mdpi.comresearchgate.net This includes examining its effects on inflammatory markers like interleukins and growth factors such as TGF-β. mdpi.comresearchgate.net The interaction of this compound with steroid-binding proteins unrelated to classical nuclear receptors, such as the this compound-binding protein (STBP) and low-affinity glucocorticoid-binding protein (LAGS), is another area requiring further exploration to understand potential non-genomic actions. nih.gov Future research will likely employ advanced molecular techniques to map these interactions and delineate the complete network of pathways influenced by this compound.
Development of Certified Reference Materials and Analytical Reference Standards
The accuracy and reliability of this compound analysis heavily depend on the availability of high-quality certified reference materials (CRMs) and analytical reference standards. chiroblock.comindustry.gov.au These materials are essential for method validation, calibration, and ensuring comparability of results across different laboratories.
Future directions in this area focus on the continued development and availability of a wider range of CRMs and analytical standards for this compound and its relevant metabolites. This includes both parent this compound and its numerous phase I and phase II metabolites, such as hydroxylated and glucuronidated forms. researchgate.netresearchgate.netbertin-bioreagent.com The commercial availability of key metabolites, such as 3'-OH-stanozolol glucuronide, has already proven valuable for confirmatory purposes. researchgate.netscispace.com
Efforts are ongoing to produce NATA accredited reference materials that meet international quality requirements, such as ISO 17034. industry.gov.au These materials come with established metrological traceability and detailed certificates of analysis, providing crucial information on purity and uncertainty. industry.gov.au The synthesis of commercially unavailable metabolites and labeled compounds (stable isotopes) for use as internal standards is also a critical aspect of future development to support comprehensive analytical strategies. chiroblock.com Ensuring the availability of a complete panel of high-purity reference materials is fundamental for advancing the accuracy and scope of this compound research and analysis. hpc-standards.com
Q & A
Q. What safety protocols are essential for handling Stanozolol in laboratory settings?
this compound is classified as a reproductive toxicant (H361) and requires stringent safety measures. Researchers must:
- Use personal protective equipment (PPE), including EN 166/NIOSH-certified goggles, flame-resistant clothing, and gloves .
- Avoid inhalation of dust or vapors and ensure proper ventilation .
- Store the compound in a locked, temperature-controlled environment (-20°C for long-term stability) .
- Follow emergency procedures for exposure, including immediate decontamination and medical consultation .
Q. What validated analytical methods detect this compound in biological matrices?
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and its metabolites (e.g., 16β-OH-Stanozolol) in urine and serum. Key validation parameters include:
Q. How is this compound synthesized, and what purity verification methods are recommended?
this compound is synthesized via Grignard reactions and Oppenauer oxidation using dehydroepiandrosterone derivatives . Purity assessment involves:
- High-Performance Liquid Chromatography (HPLC): ≥98% purity criteria .
- UV/Vis Spectrophotometry: λmax at 224 nm for structural confirmation .
Advanced Research Questions
Q. How do pharmacokinetic properties of this compound influence preclinical study design?
this compound exhibits a half-life (T1/2) of 3.16 days and a Cmax of 2.26 ng/mL in humans . Researchers must:
Q. What are the challenges in distinguishing exogenous this compound from endogenous steroids in doping control?
Key challenges include:
- Metabolite Identification: 16β-OH-Stanozolol is a unique biomarker absent in endogenous pathways .
- Long Detection Windows: Untargeted metabolomics via PCA and OPLS-DA can identify metabolic perturbations ≥7 months post-administration .
- Matrix Effects: Co-eluting compounds in urine require advanced sample cleanup (e.g., immunoaffinity chromatography) .
Q. How can multivariate data analysis improve detection of this compound misuse in sports?
Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) applied to urinary metabolomic profiles identifies:
Q. What ethical considerations apply to human studies on this compound’s therapeutic uses?
Ethical frameworks mandate:
Q. How does this compound’s stability in stored biological samples affect longitudinal studies?
Stability considerations include:
- Temperature: -80°C storage prevents degradation of hydroxylated metabolites .
- Freeze-Thaw Cycles: ≤3 cycles recommended to maintain analyte integrity .
- Preservatives: Addition of 1% sodium azide inhibits microbial activity in urine samples .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
